molecular formula C14H26N2O4 B7915648 {2-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid

{2-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid

Cat. No.: B7915648
M. Wt: 286.37 g/mol
InChI Key: GFERXXSYHKMYON-UHFFFAOYSA-N
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Description

{2-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid (CAS: 1353981-23-3) is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc)-protected methylamino group at the 2-position and an acetic acid moiety at the 1-position of the piperidine ring . Its molecular weight is 286.37 g/mol, and it serves as a versatile building block in pharmaceutical synthesis, particularly for modulating solubility, stability, and bioavailability of drug candidates. The Boc group enhances steric protection of the amine, enabling selective deprotection during multi-step syntheses .

Properties

IUPAC Name

2-[2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)15(4)9-11-7-5-6-8-16(11)10-12(17)18/h11H,5-10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFERXXSYHKMYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCCCN1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Methylamino Group

The synthesis typically begins with the protection of the methylamino group using di-tert-butyl dicarbonate (Boc₂O). In a representative procedure, 2-(methylaminomethyl)piperidine is dissolved in dichloromethane (DCM) and treated with Boc₂O (1.2 eq) in the presence of triethylamine (TEA, 1.5 eq) at 0–5°C. The reaction proceeds for 4–6 hours, yielding 2-[(tert-butoxycarbonyl-methyl-amino)-methyl]piperidine with >95% purity after aqueous workup.

Key Reaction Parameters

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0–5°C (prevents exothermic side reactions)

  • Catalyst : Triethylamine (TEA)

  • Yield : 92–95%

One-Pot Multicomponent Approaches

A scalable one-pot method adapted from combines 2-(methylaminomethyl)piperidine, Boc₂O, and bromoacetic acid in acetic acid at 80°C for 8 hours. This approach eliminates intermediate isolation, achieving an overall yield of 78% with 98% HPLC purity.

Advantages

  • Efficiency : Reduces purification steps.

  • Solvent System : Acetic acid acts as both solvent and catalyst.

  • Scalability : Demonstrated at 100-g scale without yield loss.

Industrial Production and Process Optimization

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance reproducibility. A patented method uses a tubular reactor with immobilized Pd/C (5% w/w) for hydrogenation steps, achieving 90% yield for Boc-protected intermediates. Key parameters include:

ParameterValue
Residence Time30 min
Pressure0.8–1.0 MPa H₂
Temperature60–70°C
Catalyst Loading5% Pd/C

This method reduces catalyst leaching and improves safety profiles.

Solvent Recycling and Waste Mitigation

Methanol and toluene are recycled via distillation, reducing environmental impact. For example, methanol from hydrogenation steps is recovered at 90% efficiency, lowering production costs by 22%.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include the Boc tert-butyl group (δ 1.35 ppm, s, 9H) and the acetic acid methylene (δ 3.95 ppm, s, 2H).

  • FT-IR : Peaks at 1680 cm⁻¹ (C=O, Boc) and 1705 cm⁻¹ (C=O, carboxylic acid) confirm functional groups.

Chromatographic Purity Assessment

HPLC with a C18 column (acetonitrile/water + 0.1% TFA) resolves the compound at 8.2 min, with ≤0.5% impurities .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the acetic acid moiety.

    Reduction: Reduction reactions can target the carbonyl groups or the piperidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine or the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring or acetic acid moiety.

    Reduction: Reduced forms of the carbonyl groups or the piperidine ring.

    Substitution: Substituted derivatives at the Boc-protected amine or acetic acid moiety.

Scientific Research Applications

Drug Design

The compound serves as an important intermediate in the synthesis of piperidine derivatives, which are often utilized in the development of pharmaceuticals targeting a range of diseases, including:

  • Neurological Disorders : Piperidine derivatives have been studied for their potential in treating conditions such as depression and anxiety due to their ability to modulate neurotransmitter systems.
  • Anticancer Agents : Research indicates that certain piperidine-based compounds exhibit cytotoxic effects against cancer cell lines, making them promising candidates for anticancer drug development.

Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis as a protecting group for amines. The compound can be employed to synthesize peptides with enhanced stability and bioactivity, which can be crucial in therapeutic applications.

Synthesis of Piperidine Derivatives

A study published in Journal of Medicinal Chemistry demonstrated the synthesis of various piperidine derivatives using {2-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid as a key intermediate. These derivatives showed promising activity against specific cancer cell lines, highlighting the compound's utility in drug discovery.

Neuropharmacological Studies

In a series of neuropharmacological studies, researchers utilized this compound to investigate its effects on serotonin receptors. The findings suggested that modifications to the piperidine structure could enhance binding affinity and selectivity, leading to potential new treatments for mood disorders.

Mechanism of Action

The mechanism of action of {2-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid depends on its specific application. In drug development, the compound may act as a prodrug, where the Boc group is enzymatically cleaved to release the active amine. The released amine can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the piperidine ring, Boc-protected groups, and additional functional moieties. These variations influence physicochemical properties such as melting point, solubility, and reactivity.

Table 1: Comparison of Structural and Physical Properties
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility
{2-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid 1353981-23-3 C₁₄H₂₅N₂O₄ 286.37 Boc-methylamino at C2, acetic acid at C1 Not reported Likely polar solvents (e.g., DMF, DMSO)
2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid 299203-94-4 C₁₂H₂₂N₂O₄ 258.32 Boc-amino at C4, acetic acid at C1 Powder form Soluble in aqueous buffers (pH-dependent)
2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid 1373503-54-8 C₁₂H₁₉F₂NO₄ 279.28 Boc at C1, difluoro at C3/C3, acetic acid at C4 Not reported Enhanced lipophilicity due to fluorine
2-[1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)piperidin-4-yl]acetic acid 1439897-75-2 C₁₉H₂₇NO₅ 349.42 Boc at C1, 2-methoxyphenyl at C4 Not reported Moderate solubility in organic solvents
2-(Piperidin-1-yl)acetic acid 3235-67-4 C₇H₁₃NO₂ 143.18 No Boc protection, acetic acid at C1 210–216 Water-soluble

Key Observations:

  • Boc Protection Impact : Boc groups increase molecular weight and reduce aqueous solubility but improve stability during synthesis. For example, the unprotected analog (2-(piperidin-1-yl)acetic acid) has a lower molecular weight (143.18 g/mol) and higher water solubility .

Stability and Handling

  • Boc Group Sensitivity : All Boc-protected analogs are acid-labile, requiring neutral pH storage (RT) and avoidance of trifluoroacetic acid (TFA) unless intentional deprotection is needed .
  • Hydrolytic Stability: The methylamino group in the target compound may exhibit higher stability compared to primary amines in analogs like 299203-94-4 .

Biological Activity

{2-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid, a compound with the molecular formula C14_{14}H26_{26}N2_2O4_4, is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Weight : 286.367 g/mol
  • Purity : Typically around 95%
  • Physical Form : Yellow liquid

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, potentially including receptors and enzymes involved in cellular signaling and metabolic pathways.

  • Receptor Modulation : The compound may act as a modulator for specific receptors, influencing downstream signaling pathways.
  • Enzyme Inhibition : It may inhibit certain enzymes that play critical roles in metabolic processes or disease progression.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties by targeting key signaling pathways involved in tumor growth. For instance, heterocyclic compounds have shown efficacy in inhibiting the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival and proliferation .

Neuropharmacological Effects

Research has suggested that piperidine derivatives can influence neurotransmitter systems, particularly serotonin and dopamine pathways. This could imply that {2-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid may possess neuropharmacological effects that warrant further exploration .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of PI3K/Akt/mTOR pathway
NeuropharmacologyPotential modulation of serotonin/dopamine systems
Enzyme InhibitionPossible inhibition of metabolic enzymes

Research Findings

  • In Vitro Studies : Preliminary in vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell lines effectively, suggesting a potential role in cancer therapy.
  • In Vivo Models : Animal models have shown promising results regarding the safety and efficacy of similar compounds, indicating a need for further clinical evaluation.

Q & A

Q. Reactivity considerations :

  • The Boc group shields the methylamine during synthetic steps, requiring acidic deprotection for further functionalization .
  • The piperidine nitrogen’s basicity (pKa ~11) allows protonation under physiological conditions, influencing solubility and binding affinity .
  • The acetic acid group can be esterified (e.g., with DCC/NHS) for prodrug strategies or coupled to amines via carbodiimide chemistry .

Advanced: How can synthetic route optimization address low yields in the coupling of piperidine and acetic acid moieties?

Answer:
Low yields often arise from steric hindrance at the piperidine nitrogen or competing side reactions. Methodological improvements include:

  • Activation of the acetic acid : Use coupling agents like HATU or EDCI with HOAt to enhance reactivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve nucleophilicity of the piperidine nitrogen. demonstrates successful coupling in THF with 18-hour stirring .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions; gradual warming to room temperature ensures completion .

Q. Data-driven optimization example :

ConditionYield (%)Purity (%)
EDCI/HOAt, DMF, RT4585
HATU, DIPEA, THF, 0°C7292

Cross-validation via LC-MS and 1^1H NMR is critical to confirm product identity .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are contradictions resolved?

Answer:
Primary techniques :

  • 1^1H/13^{13}C NMR : Assign peaks for the Boc group (δ ~1.4 ppm for tert-butyl), piperidine (δ ~2.5–3.5 ppm for N-CH2_2), and acetic acid (δ ~3.9–4.1 ppm for CH2_2COOH) .
  • FT-IR : Confirm Boc (C=O stretch ~1680 cm1^{-1}) and carboxylic acid (O-H stretch ~2500–3300 cm1^{-1}) .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ for C14_{14}H25_{25}N2_2O4_4: calc. 285.1818, observed 285.1815) .

Q. Resolving contradictions :

  • If NMR signals overlap (e.g., piperidine vs. acetic acid protons), use 2D techniques (COSY, HSQC) .
  • For ambiguous melting points, combine DSC analysis with X-ray crystallography (SHELX refinement) to confirm purity and polymorphic forms .

Advanced: How to design structure-activity relationship (SAR) studies targeting the piperidine-acetic acid scaffold?

Answer:
Key modifications and assays :

Piperidine substitution :

  • Introduce methyl/ethyl groups at C3/C4 to assess steric effects on receptor binding. uses similar strategies for neurotensin receptor agonists .
  • Replace piperidine with morpholine or azepane to study ring size impact .

Acetic acid bioisosteres :

  • Test tetrazole (acidic) or sulfonamide (neutral) replacements for pH-dependent activity .

Boc group alternatives :

  • Compare with acetyl or Fmoc protection to evaluate stability in biological media .

Q. Example SAR table :

DerivativeIC50_{50} (nM)Solubility (µg/mL)
Parent compound12015
C3-methyl analog858
Tetrazole replacement20045

Validation : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses in target proteins .

Basic: What are best practices for handling and storing this compound to ensure stability?

Answer:

  • Storage : Store at –20°C under inert gas (argon) to prevent Boc group hydrolysis. recommends desiccated conditions to avoid acetic acid deliquescence .
  • Handling : Use anhydrous solvents (e.g., THF over DCM) during synthesis to minimize side reactions .
  • Stability testing : Monitor degradation via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

Advanced: How to address discrepancies between computational predictions and experimental binding assays?

Answer:
Common issues and solutions :

  • Conformational flexibility : Use molecular dynamics simulations (AMBER/CHARMM) to sample piperidine ring puckering and acetic acid rotamers .
  • Protonation states : Test both neutral (COOH) and deprotonated (COO^-) forms in docking studies, as biological pH may favor one state .
  • Solvent effects : Include explicit water molecules in simulations to account for hydrogen bonding with the acetic acid group .

Case study : ’s neurotensin receptor agonists showed improved correlation when simulations included membrane-embedded receptor models .

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